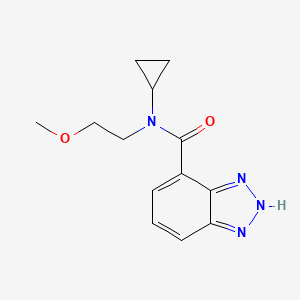
N-(1,3-dihydro-2-benzofuran-5-yl)-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dihydro-2-benzofuran-5-yl)-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide, commonly known as Dihydropyridine, is a chemical compound that has been extensively studied for its potential applications in scientific research. Dihydropyridine is a heterocyclic compound that contains a pyridine ring and a benzofuran ring, making it a unique molecule with various properties that can be utilized in different fields of research.
Mechanism of Action
The mechanism of action of dihydropyridine derivatives varies depending on the specific compound and application. However, many dihydropyridine derivatives have been shown to act as calcium channel blockers, inhibiting the influx of calcium ions into cells. This can have various effects on cellular processes, including the regulation of muscle contraction, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects:
Dihydropyridine derivatives have been shown to have various biochemical and physiological effects. For example, some dihydropyridine derivatives have been shown to have antioxidant properties, protecting cells from oxidative stress. In addition, some dihydropyridine derivatives have been shown to have anti-inflammatory properties, reducing inflammation in various tissues. Finally, some dihydropyridine derivatives have been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
Dihydropyridine derivatives have several advantages for use in lab experiments. For example, they are relatively easy to synthesize, making them readily available for use in research. In addition, they have a wide range of pharmacological properties, making them useful for investigating various biological processes. However, dihydropyridine derivatives also have some limitations. For example, they can be toxic to cells at high concentrations, making it difficult to use them in certain experiments.
Future Directions
There are several future directions for research on dihydropyridine derivatives. One potential direction is the development of novel dihydropyridine derivatives with improved pharmacological properties. For example, researchers could investigate the synthesis of dihydropyridine derivatives with increased potency or selectivity for specific targets. Another potential direction is the investigation of the mechanisms of action of dihydropyridine derivatives. For example, researchers could investigate the effects of dihydropyridine derivatives on specific cellular processes, such as gene expression or protein synthesis. Finally, researchers could investigate the potential applications of dihydropyridine derivatives in various fields, including drug discovery, materials science, and catalysis.
Synthesis Methods
Dihydropyridine can be synthesized through various methods, including the Hantzsch reaction, the Betti reaction, and the Biginelli reaction. The Hantzsch reaction involves the condensation of an aldehyde, a ketone, and a nitrogen-containing compound, while the Betti reaction involves the condensation of an aryl aldehyde, an amine, and a carbonyl compound. The Biginelli reaction involves the reaction of an aldehyde, a β-ketoester, and a urea derivative. Each method has its advantages and disadvantages, and the choice of method depends on the specific application.
Scientific Research Applications
Dihydropyridine has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of drug discovery. Dihydropyridine derivatives have been shown to have a wide range of pharmacological properties, including antihypertensive, anti-inflammatory, and anticancer activities. In addition, dihydropyridine derivatives have been investigated as potential inhibitors of various enzymes, including acetylcholinesterase, cyclooxygenase, and carbonic anhydrase.
properties
IUPAC Name |
N-(1,3-dihydro-2-benzofuran-5-yl)-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-20(21-19-9-8-17-13-24-14-18(17)11-19)22-10-4-7-16(12-22)15-5-2-1-3-6-15/h1-3,5-9,11H,4,10,12-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGGUFZCOIEFNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=C1)C2=CC=CC=C2)C(=O)NC3=CC4=C(COC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(3-bromopyridine-2-carbonyl)amino]-3-methylbenzoate](/img/structure/B6623534.png)

![(2-cyclopropyl-1H-pyrrol-3-yl)-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B6623538.png)
![N-[3-(pyrrolidine-1-carbonyl)phenyl]-2H-benzotriazole-4-carboxamide](/img/structure/B6623540.png)
![3,5-dichloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B6623551.png)
![2-chloro-N-[2-(4-methoxyphenoxy)pyridin-3-yl]furan-3-carboxamide](/img/structure/B6623555.png)
![N-[(2-chloro-5-fluorophenyl)methyl]-N-methylethanesulfonamide](/img/structure/B6623557.png)


![1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B6623579.png)
![4-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-3-fluorobenzonitrile](/img/structure/B6623590.png)
![5-Chloro-6-[4-[5-[(dimethylamino)methyl]pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6623600.png)
![4-[6-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]pyrimidin-4-yl]-1-methylpiperazin-2-one](/img/structure/B6623619.png)